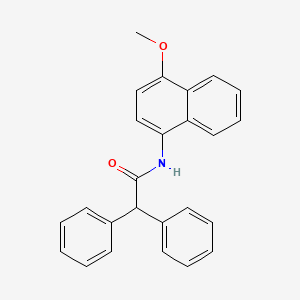
2-(2-methoxyphenoxy)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenoxy)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is a synthetic organic compound. This compound has a unique structure characterized by an imidazole ring, a piperazine ring, and an ether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound often begins with the preparation of the imidazole and piperazine derivatives. These are typically synthesized separately before being coupled in a final step:
Imidazole Derivative Preparation: : Starting from 2-phenyl-1H-imidazole, the derivative is synthesized using alkylation reactions.
Piperazine Derivative Preparation: : 1-(4-piperazinyl) ethanone is synthesized through the reaction of piperazine with ethyl chloroacetate, followed by hydrolysis.
Final Coupling Reaction: : The imidazole and piperazine derivatives are coupled using a nucleophilic substitution reaction under reflux conditions, typically in a solvent like toluene or dichloromethane, facilitated by a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts may be employed to increase the reaction rate and yield. Purification typically involves crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo several types of reactions:
Oxidation: : The methoxy group can be oxidized to form a hydroxy group.
Reduction: : The carbonyl group can be reduced to an alcohol.
Substitution: : Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Peroxy acids or PCC in dichloromethane.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Chlorine or bromine in the presence of a Lewis acid like FeCl3 for halogenation.
Major Products
Oxidation yields the corresponding phenol.
Reduction yields the corresponding alcohol.
Substitution yields halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(2-methoxyphenoxy)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone is utilized in several research fields:
Chemistry: : As a building block for more complex molecules.
Biology: : Investigated for its potential as a ligand in biochemical assays.
Medicine: : Explored for its potential pharmacological properties, particularly in the field of anti-cancer and anti-inflammatory agents.
Industry: : Used in the synthesis of advanced materials due to its stability and functional group diversity.
Mécanisme D'action
The compound's biological activity is often related to its ability to interact with specific proteins or enzymes:
Molecular Targets: : It may bind to receptor sites on enzymes, inhibiting or modulating their activity.
Pathways Involved: : It can influence signaling pathways, such as those involving kinase enzymes, impacting cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-methoxyphenyl)-1-(4-(2-(2-phenylimidazolyl)ethyl)piperazinyl)ethanol
1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazinyl)-2-phenoxyethanone
Uniqueness
While other compounds may share structural similarities, 2-(2-methoxyphenoxy)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone stands out due to its unique combination of the ether linkage and specific positioning of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its complex structure and diverse reactivity make it a valuable tool for developing new materials and studying biochemical interactions.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-30-21-9-5-6-10-22(21)31-19-23(29)27-16-13-26(14-17-27)15-18-28-12-11-25-24(28)20-7-3-2-4-8-20/h2-12H,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSXNLAZRLMKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide](/img/structure/B2827482.png)


![2-methyl-4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2827485.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione](/img/structure/B2827488.png)

![(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2827492.png)
![3-(3-fluorophenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2827494.png)
![2-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2827496.png)



![4-methyl-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2827504.png)
